![molecular formula C21H14BrNOS B14215737 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one CAS No. 575472-57-0](/img/structure/B14215737.png)
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one is an organic compound that features a bromophenyl group and a phenanthridinyl sulfanyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with phenanthridin-6-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The phenanthridinyl sulfanyl group is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the induction of apoptosis in cancer cells. Additionally, the bromophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenyl)piperidine: Similar in structure but lacks the phenanthridinyl sulfanyl group.
4-Bromobiphenyl: Contains a bromophenyl group but does not have the ethanone or phenanthridinyl sulfanyl groups.
Phenanthridine derivatives: Share the phenanthridinyl group but differ in other structural aspects.
Uniqueness
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one is unique due to the combination of the bromophenyl and phenanthridinyl sulfanyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
575472-57-0 |
|---|---|
Molekularformel |
C21H14BrNOS |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-phenanthridin-6-ylsulfanylethanone |
InChI |
InChI=1S/C21H14BrNOS/c22-15-11-9-14(10-12-15)20(24)13-25-21-18-7-2-1-5-16(18)17-6-3-4-8-19(17)23-21/h1-12H,13H2 |
InChI-Schlüssel |
FTZNWVIQIJPZQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


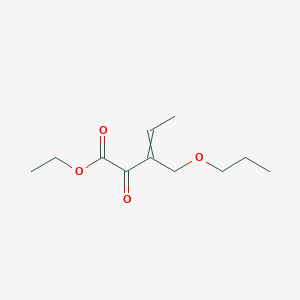
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
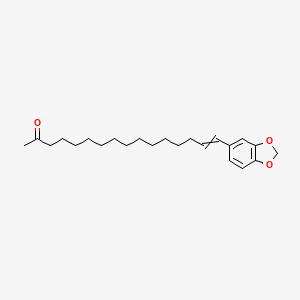
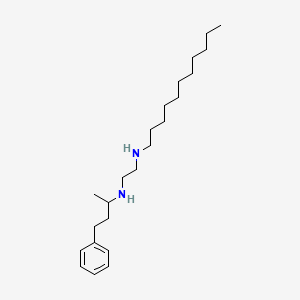
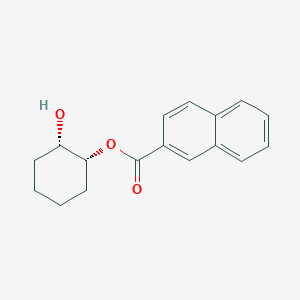
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)
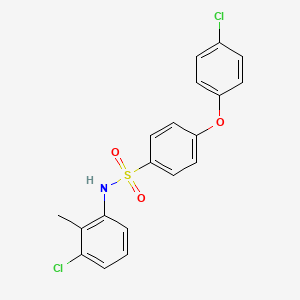
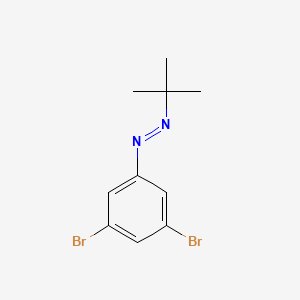
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole](/img/structure/B14215717.png)
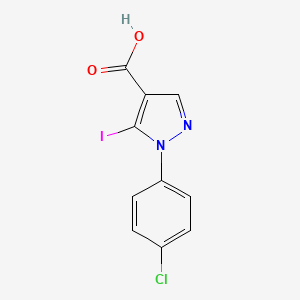
![[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile](/img/structure/B14215721.png)
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
